Guanidine, N,N'-bis(4-methoxyphenyl)-N''-phenyl-
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Overview
Description
Guanidine, N,N’-bis(4-methoxyphenyl)-N’'-phenyl- is a compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes. This particular compound features two 4-methoxyphenyl groups and one phenyl group attached to the guanidine core, making it a trisubstituted guanidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methoxyphenyl)-N’'-phenyl-guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides efficient access to diverse guanidines under mild conditions, with yields up to 81%.
Another method involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines . This method offers a more convenient route to N,N’-disubstituted guanidines.
Industrial Production Methods
Industrial production methods for guanidines typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of reagents and conditions may vary depending on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-methoxyphenyl)-N’'-phenyl-guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
N,N’-bis(4-methoxyphenyl)-N’'-phenyl-guanidine has several scientific research applications, including:
Chemistry: Used as a scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: Plays a role in various biochemical processes due to its guanidine functionality.
Industry: Used in the development of hole-transporting materials for perovskite solar cells.
Mechanism of Action
The mechanism of action of N,N’-bis(4-methoxyphenyl)-N’'-phenyl-guanidine involves its interaction with molecular targets and pathways. The guanidine head group is responsible for protein enzyme ion pairing, nitric oxide synthesis, and insulin sensitivity . The compound’s effects are mediated through its interaction with specific molecular targets, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: Used as a hole-transporting material in perovskite solar cells.
N,N’-disubstituted guanidines: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Uniqueness
N,N’-bis(4-methoxyphenyl)-N’'-phenyl-guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of 4-methoxyphenyl and phenyl groups makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
195532-19-5 |
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Molecular Formula |
C21H21N3O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1,2-bis(4-methoxyphenyl)-3-phenylguanidine |
InChI |
InChI=1S/C21H21N3O2/c1-25-19-12-8-17(9-13-19)23-21(22-16-6-4-3-5-7-16)24-18-10-14-20(26-2)15-11-18/h3-15H,1-2H3,(H2,22,23,24) |
InChI Key |
NQXCFTUPABDXEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC)NC3=CC=CC=C3 |
Origin of Product |
United States |
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